Einecs 253-459-6

Descripción general

Descripción

Métodos De Preparación

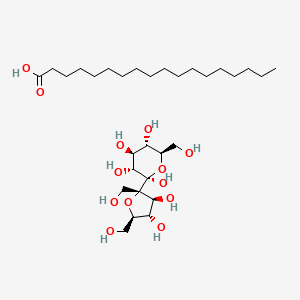

The synthesis of alpha-d-Glucopyranoside, beta-d-fructofuranosyl, octadecanoate involves the esterification of sucrose (table sugar) with stearic acid, a saturated fatty acid derived from vegetable sources . This process typically requires the presence of a catalyst and specific reaction conditions to ensure the successful formation of the ester bond. Industrial production methods may involve large-scale esterification processes using reactors designed to handle the necessary temperatures and pressures.

Análisis De Reacciones Químicas

Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, octadecanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and controlled environments to ensure the desired reaction pathway. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It serves as a substrate in enzymatic studies and as a model compound in carbohydrate research.

Medicine: It is investigated for its potential therapeutic properties and as a component in drug delivery systems.

Industry: It is used in the formulation of cosmetics, personal care products, and as an emulsifier in food products.

Mecanismo De Acción

The mechanism of action of alpha-d-Glucopyranoside, beta-d-fructofuranosyl, octadecanoate involves its interaction with specific molecular targets and pathways . As an emulsifier, it helps blend oil and water-based ingredients, improving the texture and stability of formulations. Its emollient properties provide a smooth and luxurious feel to the skin, making it a valuable ingredient in skincare products.

Comparación Con Compuestos Similares

Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, octadecanoate can be compared with other similar compounds such as:

Glyceryl Stearate: Another emulsifier used in cosmetics and personal care products.

Cetearyl Glucoside: A non-ionic surfactant and emulsifier.

Sorbitan Stearate: An emulsifier used in food and cosmetic formulations.

These compounds share similar properties but differ in their molecular structures and specific applications. Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, octadecanoate is unique due to its specific combination of glucose and fructose moieties esterified with stearic acid, providing distinct functional properties .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)10(20)12(21,23-4)11(3-15)9(19)7(17)5(2-14)22-11/h2-17H2,1H3,(H,19,20);4-10,13-21H,1-3H2/t;4-,5-,6-,7-,8+,9+,10-,11+,12-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHZOCSMYUPIPC-WVPFIOSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(O1)(CO)C2(C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@@](O1)(CO)[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908310 | |

| Record name | Octadecanoic acid--2,5-anhydro-5-(hydroxymethyl)undec-6-ulopyranose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37318-31-3, 103289-04-9 | |

| Record name | alpha-D-Glucopyranoside, beta-D-fructofuranosyl, octadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid--2,5-anhydro-5-(hydroxymethyl)undec-6-ulopyranose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1580422.png)